molecular formula C17H16ClN3O2 B5434559 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide

Cat. No. B5434559
M. Wt: 329.8 g/mol
InChI Key: WRXWIIUFXACGHP-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide, also known as CMPI, is a chemical compound that has garnered attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMPI belongs to the class of pyrrolidine carboxamides and has been found to exhibit promising biological activity against various diseases.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide is not fully understood, but it has been proposed that this compound exerts its biological activity through the inhibition of specific enzymes and signaling pathways. In cancer research, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer research, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific proteins involved in cancer progression. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and chemokines. This compound has also been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide in lab experiments is its relatively simple synthesis method and high yield. This compound has also been found to exhibit promising biological activity against various diseases, making it a potentially valuable tool in drug discovery. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide. One direction is to further elucidate the mechanism of action of this compound, particularly in cancer and inflammation research. Another direction is to optimize the synthesis of this compound to improve its yield and purity. Additionally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to determine its potential as a therapeutic agent. Finally, the potential applications of this compound in other fields, such as materials science and catalysis, could be explored.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-pyridinecarboxamide in the presence of triethylamine. The resulting intermediate is then reacted with pyrrolidine-3-carboxylic acid to yield this compound. The synthesis of this compound has been reported in various research articles, and the yield and purity of the final product have been optimized through different reaction conditions.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a key factor in many diseases, and this compound has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. This compound has also been found to have antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-oxo-N-pyridin-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-5-6-13(9-14(11)18)21-10-12(8-16(21)22)17(23)20-15-4-2-3-7-19-15/h2-7,9,12H,8,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXWIIUFXACGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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